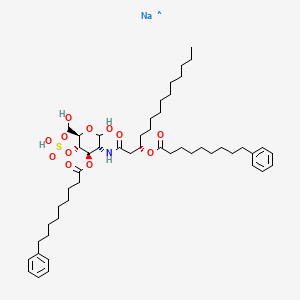
CID 9941146
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 9941146 is a synthetic analogue of the lipid A moiety of bacterial lipopolysaccharide. It exhibits antitumor activity by inducing intratumoral tumor necrosis factor α, potentiating tumor-infiltrating macrophages, and inhibiting angiogenesis . This compound has been studied for its potential in cancer immunotherapy due to its ability to activate the immune system and promote tumor eradication .
Preparation Methods
CID 9941146 is synthesized through a series of chemical reactions involving the modification of lipid A. The synthetic route includes the acylation of benzyl 2-amino-2-deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with 3(S)-hydroxytetradecanoic acid using pivaloyl chloride in tetrahydrofuran. This is followed by further acylation with 9-phenylnonanoic acid and dimethylaminopyridine to yield the fully esterified compound. The isopropylidene group is then eliminated, and the primary hydroxyl group is protected with tert-butyldimethylsilyl chloride. Finally, the benzyl protecting group is removed by hydrogenation, and the compound is sulfonated with sulfur trioxide/pyridine complex .
Chemical Reactions Analysis
CID 9941146 undergoes various chemical reactions, including acylation, esterification, and sulfonation. Common reagents used in these reactions include pivaloyl chloride, dimethylaminopyridine, and sulfur trioxide/pyridine complex. The major products formed from these reactions are the fully esterified compound and the sulfonated compound .
Scientific Research Applications
CID 9941146 has been extensively studied for its antitumor properties. It induces a Th1-type immune response, restores nitric oxide production by peritoneal macrophages, and selectively produces tumor necrosis factor α in tumor tissues . These properties make it a promising candidate for cancer immunotherapy. Additionally, this compound has been shown to activate tumor-infiltrating macrophages, leading to tumor eradication in various animal models .
Mechanism of Action
CID 9941146 exerts its effects by inducing the production of tumor necrosis factor α in tumor tissues. This cytokine activates cytotoxic natural killer cells and up-regulates interferon γ and nitric oxide synthase activity. The compound also induces the production of interleukin 1α, interleukin 6, and interleukin 12, which further activate the immune response . The molecular targets of this compound include tumor necrosis factor α and various interleukins, which play a crucial role in its antitumor activity .
Comparison with Similar Compounds
CID 9941146 is a synthetic analogue of lipid A, similar to other lipid A analogues such as monophosphoryl lipid A. this compound exhibits less toxicity compared to lipopolysaccharide while maintaining strong antitumor activity . Other similar compounds include synthetic glycolipids used as molecular vaccine adjuvants, which also activate toll-like receptor 4 and promote immune responses . The uniqueness of this compound lies in its ability to selectively produce tumor necrosis factor α in tumor tissues, leading to effective tumor eradication with reduced toxicity .
Properties
Molecular Formula |
C50H79NNaO12S |
|---|---|
Molecular Weight |
941.2 g/mol |
InChI |
InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41;/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59);/t42-,43+,47+,48+,49+,50?;/m0./s1 |
InChI Key |
MYNUPXYVVISFJW-TZBBHZOSSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na] |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na] |
Synonyms |
ONO 4007 ONO-4007 sodium 2-deoxy-2-(3-(9-phenylnonanoyloxy)tetradecanoyl)amino-3-O-(9-phenylnonanoyl)-D-glucopyranose-4-sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















